3,4-Diacetoxybenzaldehyde
Description
3,4-Diacetoxybenzaldehyde (CAS No. 67727-64-4) is an acetylated benzaldehyde derivative with the molecular formula C₁₁H₁₀O₅ (molecular weight: 222.19 g/mol) . It is synthesized via acetylation of 3,4-dihydroxybenzaldehyde using acetyl chloride and pyridine in anhydrous tetrahydrofuran (THF), yielding an 80% product with a melting point of 52.2–53.0°C and a boiling point of 359.1°C at 760 mmHg . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 6.26 (s, 6H, OAc), 7.32–7.85 (aromatic protons) .
- IR (cm⁻¹): Peaks at 5.6 (C=O), 7.25–9.8 (aromatic and ester stretches) .
- Elemental Analysis: Calculated C (59.46%), H (4.54%); Found C (59.41%), H (4.59%) .
The compound’s acetyl groups enhance lipophilicity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
(2-acetyloxy-4-formylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHMNJKAVNPOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363988 | |
| Record name | 3,4-Diacetoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67727-64-4 | |
| Record name | 3,4-Diacetoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Diacetoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diacetoxybenzaldehyde can be synthesized through the acetylation of 3,4-dihydroxybenzaldehyde. The reaction typically involves the use of acetic anhydride and an acid catalyst, such as sulfuric acid, to facilitate the acetylation process . The reaction conditions usually include maintaining a controlled temperature and stirring the mixture to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3,4-Diacetoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
3,4-Diacetoxybenzaldehyde has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Diacetoxybenzaldehyde involves its interaction with molecular targets through its functional groups. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can further participate in various biochemical pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 3,4-diacetoxybenzaldehyde with structurally or functionally related compounds:
Structural and Functional Comparisons
*Note: The molecular formula for 3,4-diacetoxyacetophenone is inferred from synthesis conditions in but requires verification.
Reactivity and Stability
- This compound : The acetyl groups protect hydroxyl positions, reducing oxidative degradation compared to dihydroxy analogs like 3,4-dihydroxybenzaldehyde. The aldehyde group is reactive in condensation and nucleophilic addition reactions .
- 4-Hydroxybenzaldehyde : The free hydroxyl group increases polarity and susceptibility to oxidation, limiting its stability under acidic or oxidative conditions .
- Caffeic Acid : The conjugated dihydroxy and carboxylic acid groups enable radical scavenging and metal chelation, but esterification or acetylation is often required to improve bioavailability .
Key Research Findings
Synthetic Efficiency : The acetylation of 3,4-dihydroxybenzaldehyde achieves 80% yield under mild conditions, outperforming older methods for analogous compounds .
Thermal Stability : this compound’s higher boiling point (359.1°C) compared to 4-hydroxybenzaldehyde (246°C) reflects improved thermal stability due to acetyl groups .
Pharmacological Potential: While caffeic acid is directly bioactive, this compound requires deprotection to release the active dihydroxybenzaldehyde moiety, limiting its direct therapeutic use .
Limitations and Discrepancies in Literature
Biological Activity
3,4-Diacetoxybenzaldehyde (C11H10O5) is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological effects, mechanisms, and applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by two acetoxy groups attached to a benzaldehyde moiety. Its molecular structure can be represented as follows:
- Molecular Formula : C11H10O5
- Molecular Weight : Approximately 222.20 g/mol
- CAS Number : 67727-64-4
Antimicrobial Properties
One of the notable biological activities of this compound is its antimicrobial activity . Studies have demonstrated that this compound exhibits both antifungal and antibacterial properties. For instance, it has been utilized in the development of agrochemicals due to its efficacy against various pathogens.
A comparative study on related compounds revealed that this compound shows significant growth inhibition against several human cancer cell lines, including:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast) | 35.40 ± 4.2 |
| PC-3 (Prostate) | 47.10 ± 3.8 | |
| o-Vanillin | MDA-MB-231 | 30.00 ± 2.1 |
These results indicate that the compound not only inhibits cell growth but may also induce apoptosis in cancer cells through mechanisms that require further investigation.
The mechanism underlying the biological activity of this compound involves its interaction with cellular pathways. Research suggests that it may modulate protein kinases and influence signaling pathways associated with cell proliferation and apoptosis.
In a study examining flavonoids and their derivatives, it was noted that compounds with similar structures could induce cytotoxicity through G2/M cell cycle arrest and apoptosis mediated by mitochondrial pathways. This suggests a potential for this compound to exhibit similar effects due to its structural characteristics.
Study on Antiproliferative Effects
A systematic investigation assessed the antiproliferative effects of various benzaldehyde derivatives, including this compound. The study utilized the sulforhodamine B assay to quantify cell viability across different human cancer cell lines. The findings indicated that:
- This compound demonstrated significant cytotoxic effects comparable to other known anticancer agents.
- The compound's activity was dose-dependent, suggesting a promising avenue for therapeutic applications.
In Vivo Studies
In vivo studies have also been conducted to evaluate the safety and efficacy of this compound in animal models. These studies aim to determine its pharmacokinetics and potential side effects when administered at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
